molecular formula C21H24NO5S- B14748871 (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt

(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt

Cat. No.: B14748871
M. Wt: 402.5 g/mol
InChI Key: AEHOWQQIJJGNIU-NNNATCHMSA-M
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Description

(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique bicyclic structure, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the carboxylic acid and benzyl ester groups. The final step involves the formation of the p-toluenesulphonic acid salt. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

In medicine, the compound’s derivatives may have therapeutic potential. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid
  • Benzyl Ester p-Toluenesulphonic Acid Salt
  • Other bicyclic compounds with similar structures

Uniqueness

The uniqueness of (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt lies in its specific stereochemistry and functional groups. These features impart distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

This detailed article provides a comprehensive overview of (1R,3S,5R)-2-Azabicyclo[330]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H24NO5S-

Molecular Weight

402.5 g/mol

IUPAC Name

benzenesulfonate;benzyl (2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate

InChI

InChI=1S/C15H19NO2.C6H6O3S/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14;7-10(8,9)6-4-2-1-3-5-6/h1-3,5-6,12-14,16H,4,7-10H2;1-5H,(H,7,8,9)/p-1/t12-,13-,14+;/m1./s1

InChI Key

AEHOWQQIJJGNIU-NNNATCHMSA-M

Isomeric SMILES

C1C[C@@H]2C[C@H](N[C@@H]2C1)C(=O)OCC3=CC=CC=C3.C1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3.C1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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